2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine
Description
2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine (CAS: 946774-13-6) is an organic compound with the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol. Its structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted with a methyl group at the 1-position and a methoxy-linked phenylamine group at the 2-position. The phenylamine moiety (an aromatic ring with an amino group) is connected via an ether linkage to the piperidine scaffold. This compound is classified as an irritant (Xi hazard class) .
Its synthesis typically involves alkylation reactions, as evidenced by methods described for analogous compounds in patents, such as the alkylation of substituted benzyl alcohols with piperidine derivatives . The structural features of this compound—particularly the piperidine ring and ether bridge—impart unique physicochemical and biological properties, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-9-5-4-6-11(15)10-16-13-8-3-2-7-12(13)14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUDOHSZUNASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine typically involves the reaction of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethanol with an appropriate amine source under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Variants: Piperidine vs. Pyrrolidine and Azetidine
Key Compounds :
- 3-(((1-Methylpyrrolidin-2(S)-yl)methoxy)methyl)phenylamine
- 3-(((1-Methyl-2(S)-azetidinyl)methoxy)methyl)phenylamine
Comparison :
These analogs replace the piperidine ring with pyrrolidine (5-membered) or azetidine (4-membered) heterocycles. The smaller ring sizes alter steric and electronic properties:
- Azetidine (4-membered): Increased ring strain enhances reactivity but reduces stability.
- Pyrrolidine (5-membered): Reduced strain compared to azetidine, offering intermediate reactivity.
- Piperidine (6-membered): Minimal strain, higher stability, and favorable pharmacokinetic properties due to better lipophilicity .
| Property | Piperidine Derivative | Pyrrolidine Derivative | Azetidine Derivative |
|---|---|---|---|
| Ring Size | 6-membered | 5-membered | 4-membered |
| Stability | High | Moderate | Low |
| Reactivity | Low | Moderate | High |
| Synthetic Accessibility | Moderate | Moderate | Challenging |
The choice of heterocycle impacts applications. Piperidine derivatives are preferred in drug design for their balance of stability and bioavailability, while azetidine-containing compounds may serve as reactive intermediates .
Substituent Modifications: Trifluoroethoxy vs. Methoxy
Key Compound :
- 5-(Piperidine-1-sulfonyl)-2-(2,2,2-trifluoro-ethoxy)-phenylamine
Comparison :
This compound replaces the methoxy group in 2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine with a trifluoroethoxy substituent and adds a piperidine sulfonyl group. Key differences:
- Trifluoroethoxy Group : Introduces strong electron-withdrawing effects via the -CF₃ moiety, enhancing solubility in polar solvents and altering electronic distribution on the aromatic ring.
- Sulfonyl Group : Increases hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes) or polar matrices in materials science .
| Property | This compound | Trifluoroethoxy Derivative |
|---|---|---|
| Substituent | Methoxy (-OCH₃) | Trifluoroethoxy (-OCH₂CF₃) |
| Electronic Effect | Mildly electron-donating | Strongly electron-withdrawing |
| Solubility | Moderate in organic solvents | High in polar solvents |
| Biological Interaction | Limited H-bonding | Enhanced H-bonding (sulfonyl) |
Disubstituted Phenylamines in Bioactive Compounds
Key Compounds :
- MDMA (N,α-Dimethyl-3,4-(methylenedioxy)phenylamine)
- (3,4-Dimethyl)phenylamine
Comparison :
Disubstituted phenylamines, such as MDMA and dimethyl analogs, demonstrate how substituent position and type influence biological activity:
- MDMA : A psychoactive compound with a methylenedioxy group, enabling serotonin receptor agonism.
- (3,4-Dimethyl)phenylamine : Enhances Nrf2 transcription activation, a pathway involved in oxidative stress response .
| Property | This compound | MDMA | (3,4-Dimethyl)phenylamine |
|---|---|---|---|
| Substituents | Piperidine-methoxy | Methylenedioxy | 3,4-Dimethyl |
| Biological Target | Undefined (potential CNS applications) | Serotonin receptors | Nrf2 pathway |
| Toxicity | Moderate (irritant) | High (neurotoxic) | Low |
The absence of methylenedioxy or dimethyl groups in this compound may reduce neurotoxicity but also limit its bioactivity compared to MDMA or dimethyl analogs .
Toxicity and Structural Modifications
Key Observation :
Replacing the phenylamine group with tetrahydropyranylamine or acetylamine reduces toxicity in cell models . For this compound, the piperidine moiety likely mitigates toxicity compared to simpler phenylamines by enhancing metabolic stability and reducing reactive intermediates.
Biological Activity
2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a subject of interest for drug discovery and development. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A piperidine ring, which is known for its ability to interact with neurotransmitter receptors.
- A methoxy group that may enhance lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in various neurological conditions.
In Vitro Studies
Recent studies have provided insights into the compound's efficacy against certain pathogens and its potential therapeutic applications:
- Antimicrobial Activity : In a study focusing on structure-activity relationships (SAR) among piperidine derivatives, this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis (IC50 values ranging from 13–22 μM) when used in combination therapies .
- Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation. In tests involving breast cancer cell lines (MDA-MB-231), it exhibited an IC50 value of approximately 0.126 μM, indicating potent anti-cancer properties with a favorable selectivity index compared to non-cancerous cells .
Pharmacokinetics
Pharmacokinetic studies have revealed the following characteristics:
- Bioavailability : The compound demonstrated a satisfactory oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg .
- Clearance Rate : The clearance was noted to be around 82.7 mL/h/kg, suggesting a moderate metabolic profile that could be optimized for therapeutic use .
Case Study 1: Anti-Tuberculosis Efficacy
In a recent experimental study, the compound was evaluated for its effectiveness as an adjunct therapy in tuberculosis treatment. When combined with existing anti-tubercular agents, it achieved nearly complete sterilization of Mtb within two weeks in vivo, highlighting its potential in multi-drug resistant cases .
Case Study 2: Cancer Metastasis Inhibition
A notable study investigated the effects of the compound on metastatic breast cancer models. Treatment resulted in significant inhibition of lung metastasis in mice models inoculated with MDA-MB-231 cells, outperforming established treatments like TAE226 . This suggests that further exploration into its mechanisms could reveal novel pathways for cancer therapy.
Data Summary
| Activity | IC50 Value (μM) | Notes |
|---|---|---|
| Anti-Tuberculosis | 13–22 | Effective in combination therapies |
| Breast Cancer Cell Proliferation | 0.126 | High selectivity index over non-cancer cells |
| Oral Bioavailability | 31.8% | Moderate absorption profile |
| Clearance Rate | 82.7 mL/h/kg | Indicates metabolic stability |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine, and how can reaction conditions be optimized?
- Methodology :
- Palladium-catalyzed C–N coupling : Utilize 3-bromo-5-phenyl-1,2,4-triazine derivatives (as in ) with amine-containing precursors under inert conditions (e.g., nitrogen atmosphere). Optimize ligand selection (e.g., phosphine ligands) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Piperidine functionalization : Modify the piperidine ring via alkylation or methoxy-group introduction, followed by coupling with phenylamine derivatives. Purify intermediates via column chromatography using silica gel and monitor via TLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the piperidine and phenylamine moieties. Compare chemical shifts with analogous compounds (e.g., piperidin-4-yloxy derivatives in ) .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Cross-reference with databases like PubChem for validation .
- Elemental Analysis : Confirm purity (>95%) via combustion analysis, particularly for nitrogen and oxygen content .
Q. What are the key stability considerations and safety protocols for handling this compound?
- Methodology :
- Stability : Store under inert gas (argon) at -20°C to prevent oxidation of the phenylamine group. Avoid prolonged exposure to light, which may degrade methoxy substituents .
- Safety : Use fume hoods, nitrile gloves, and eye protection. Refer to OSHA HCS2012 guidelines () for spill management and toxicity thresholds. Note that phenylamine derivatives may irritate mucous membranes (Xi hazard class, ) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental UV-Vis spectra (e.g., ) to validate charge-transfer properties .
- Molecular Docking : Simulate interactions with biological targets (e.g., tauopathy inhibitors in ) using software like AutoDock Vina. Focus on hydrogen bonding with the phenylamine group .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodology :
- Multi-technique cross-validation : Combine -NMR, X-ray crystallography (if crystals are obtainable), and IR spectroscopy to resolve ambiguities in substituent positioning. For example, distinguish between ortho/para methoxy configurations via NOESY NMR .
- XPS Analysis : Quantify nitrogen content in the phenylamine group to confirm stoichiometry ( ). Correlate with elemental analysis to address purity discrepancies .
Q. What are the potential pharmacological targets of this compound, and how can its bioactivity be assessed?
- Methodology :
- In vitro assays : Screen against neurodegenerative disease models (e.g., tau aggregation in ) using fluorescence-based thioflavin T assays. Compare with methylenedioxy-phenylamine derivatives () for structure-activity relationships (SAR) .
- ADME profiling : Assess metabolic stability via liver microsome assays. Monitor demethylation of the piperidine-methyl group using LC-MS .
Q. How does the phenylamine moiety influence catalytic applications, such as CO conversion?
- Methodology :
- Catalytic studies : Immobilize the compound on PdAg nanoparticles (as in ) and test for CO-to-formate conversion. Use XAFS to confirm Pd-N bond formation, which enhances catalytic turnover .
- Kinetic analysis : Measure reaction orders under varying bicarbonate concentrations. Correlate nitrogen content (via XPS) with catalytic efficiency to optimize ligand design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
